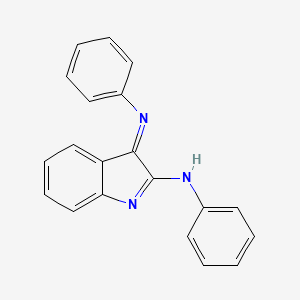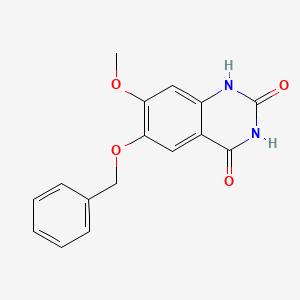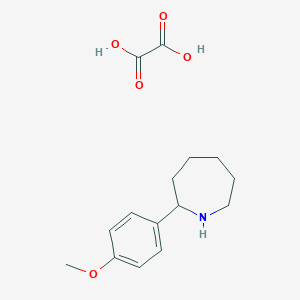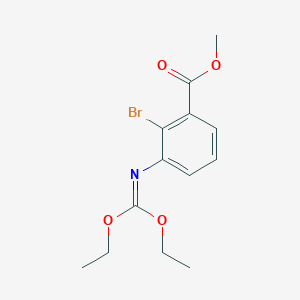![molecular formula C19H18N2O B11837374 N-[6-(Dimethylamino)naphthalen-1-yl]benzamide CAS No. 62972-13-8](/img/structure/B11837374.png)
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide is an organic compound with the molecular formula C19H18N2O It is known for its unique structural features, which include a naphthalene ring substituted with a dimethylamino group and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Dimethylamino)naphthalen-1-yl]benzamide typically involves the reaction of 6-(dimethylamino)naphthalene-1-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties, making it useful in studying molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy and imaging to label and track biological molecules and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Mecanismo De Acción
The mechanism of action of N-[6-(Dimethylamino)naphthalen-1-yl]benzamide primarily involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The dimethylamino group enhances the electron-donating ability of the naphthalene ring, facilitating interactions with electron-deficient species. These interactions can influence the compound’s fluorescence properties and its ability to act as a probe in various applications .
Comparación Con Compuestos Similares
Similar Compounds
N-(8-Fluoronaphthalen-1-yl)benzamide: Similar structure but with a fluorine substituent, leading to different electronic properties and hydrogen bonding interactions.
1,8-Naphthalimide Derivatives: Known for their emissive properties in OLEDs and other optoelectronic applications.
Uniqueness
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide stands out due to its strong fluorescence and the presence of the dimethylamino group, which significantly alters its electronic properties compared to other naphthalene derivatives. This makes it particularly useful as a fluorescent probe and in optoelectronic applications .
Propiedades
Número CAS |
62972-13-8 |
|---|---|
Fórmula molecular |
C19H18N2O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N-[6-(dimethylamino)naphthalen-1-yl]benzamide |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-11-12-17-15(13-16)9-6-10-18(17)20-19(22)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,22) |
Clave InChI |
RCTQMDYXGDNQSM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate](/img/structure/B11837307.png)








![2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11837355.png)
![4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11837359.png)
